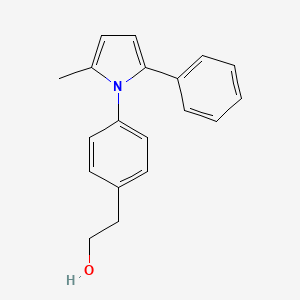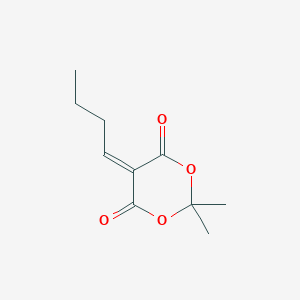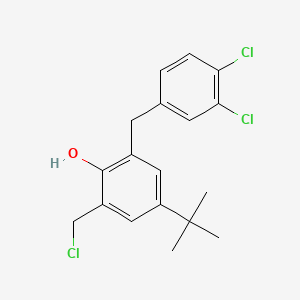
o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)-: is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including a tert-butyl group, chloro substituents, and a dichlorophenyl moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process often starts with the alkylation of o-cresol to introduce the tert-butyl group. This is followed by chlorination reactions to add the chloro substituents at specific positions on the aromatic ring. The final step involves coupling with a dichlorophenyl group under controlled conditions to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions: o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydrogen or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for developing new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals, including antioxidants, stabilizers, and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.
Comparison with Similar Compounds
4,4’-Methylenebis(6-tert-butyl-o-cresol): This compound shares structural similarities but lacks the chloro and dichlorophenyl groups.
2,4-Dimethyl-6-tert-butylphenol: Another related compound with a tert-butyl group but different substitution pattern on the aromatic ring.
4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a sulfur linkage between two cresol units, differing in its sulfur-containing structure.
Uniqueness: The uniqueness of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23843-04-1 |
|---|---|
Molecular Formula |
C18H19Cl3O |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
4-tert-butyl-2-(chloromethyl)-6-[(3,4-dichlorophenyl)methyl]phenol |
InChI |
InChI=1S/C18H19Cl3O/c1-18(2,3)14-8-12(17(22)13(9-14)10-19)6-11-4-5-15(20)16(21)7-11/h4-5,7-9,22H,6,10H2,1-3H3 |
InChI Key |
PGJILCKOZFAXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CCl)O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


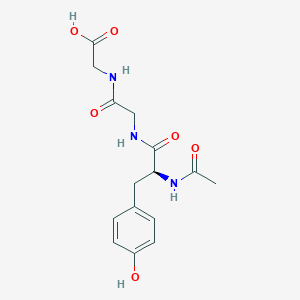
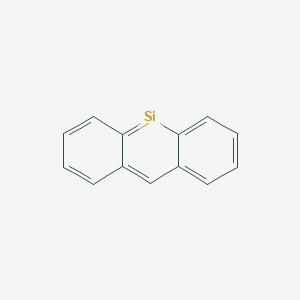
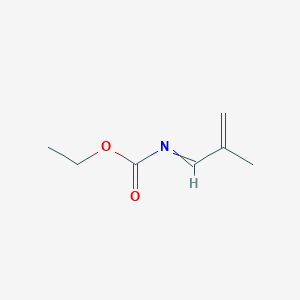
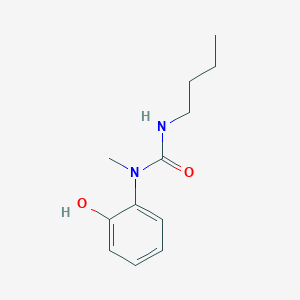
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
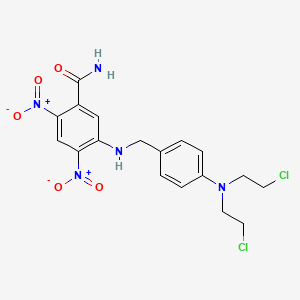
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
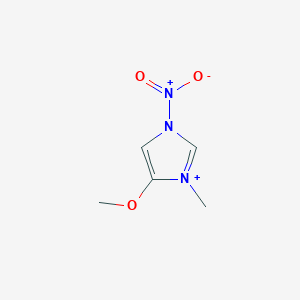

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
